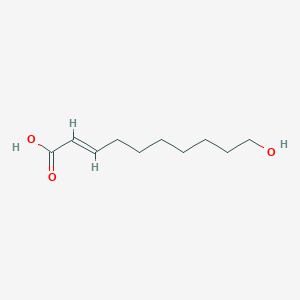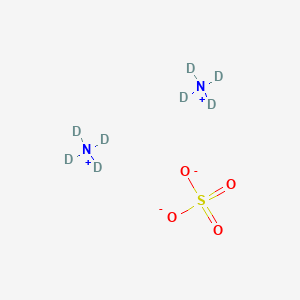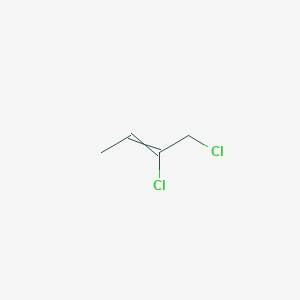
二苯并噻吩 5-氧化物
概述
描述
Dibenzothiophene 5-oxide is an organosulfur compound with the molecular formula C₁₂H₈OS. It consists of two benzene rings fused to a central thiophene ring, with an oxygen atom bonded to the sulfur atom.
科学研究应用
Dibenzothiophene 5-oxide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing heterocycles and as a reagent in organic transformations.
Biology: The compound’s ability to release atomic oxygen upon UV irradiation makes it useful for DNA cleavage and other oxidative processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: Dibenzothiophene 5-oxide is used in the desulfurization of petroleum products, helping to reduce sulfur content in fuels
作用机制
Target of Action
Dibenzothiophene 5-oxide (DBTO) is a sulfur-containing compound It has been used in the synthesis of 4-substituted dibenzothiophene (dbt) through a sulfoxide directed c–h metalation/boration/b2pin2 mediated reduction/suzuki coupling process .
Mode of Action
The mode of action of DBTO involves a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process . This process allows the synthesis of 4-substituted dibenzothiophene (DBT) from DBTO .
Biochemical Pathways
DBTO has been used to generate atomic oxygen [O(3P)] to examine its effect on proteins, nucleic acids, and lipids . The unique reactivity and selectivity of O(3P) have shown distinct oxidation products and outcomes in biomolecules and cell-based studies . Additionally, DBTO has been used in the desulfurization of fossil fuels through a C-S bond cleavage (4-S pathway) .
Pharmacokinetics
Its molecular weight is 200256 , which might influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of DBTO is the synthesis of a variety of DBT-based heterobiaryls . These heterobiaryls were prepared in satisfactory to good yields . Additionally, the application of this methodology was demonstrated by synthesizing a luminescent material .
Action Environment
The action of DBTO can be influenced by environmental factors such as light. For instance, when DBTO derivatives are exposed to UV light, they release atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .
生化分析
Biochemical Properties
DBTO has been found to interact with various enzymes and proteins in biochemical reactions. When exposed to UV light, DBTO releases atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes . The unique reactivity and selectivity of the atomic oxygen released from DBTO have shown distinct oxidation products and outcomes in biomolecules .
Cellular Effects
The effects of DBTO on cells have been studied extensively. For instance, photodeoxygenation of DBTO has been used to generate atomic oxygen to examine its effect on proteins, nucleic acids, and lipids . This process has shown distinct oxidation products and outcomes in biomolecules and cell-based studies
Molecular Mechanism
The molecular mechanism of DBTO involves the release of atomic oxygen upon exposure to UV light This atomic oxygen can interact with various biomolecules, leading to distinct oxidation products
Temporal Effects in Laboratory Settings
It is known that DBTO can be used to generate atomic oxygen, which has distinct effects on various biomolecules . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known that DBTO can be involved in the generation of atomic oxygen, which can interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: Dibenzothiophene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent selectively targeting the sulfur atom to form the sulfoxide .
Industrial Production Methods: In industrial settings, dibenzothiophene 5-oxide is often produced through a one-pot cascade synthesis. This method involves a series of reactions, including C-H metalation, boration, and Suzuki coupling, to convert dibenzothiophene into its 5-oxide derivative. This process is efficient and yields high-purity products suitable for various applications .
化学反应分析
Types of Reactions: Dibenzothiophene 5-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert dibenzothiophene 5-oxide into dibenzothiophene 5,5-dioxide.
Reduction: Reduction reactions can revert dibenzothiophene 5-oxide back to dibenzothiophene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Dibenzothiophene 5,5-dioxide.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophene derivatives.
相似化合物的比较
Dibenzothiophene: The parent compound, lacking the oxygen atom bonded to sulfur.
Dibenzothiophene 5,5-dioxide: A further oxidized form with two oxygen atoms bonded to sulfur.
9H-Carbazole: A structurally similar compound with nitrogen instead of sulfur.
Uniqueness: Dibenzothiophene 5-oxide is unique due to its specific oxidation state and the ability to release atomic oxygen. This makes it particularly useful in oxidative processes and as a reagent in organic synthesis .
属性
IUPAC Name |
dibenzothiophene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPCAMPVQYGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074422 | |
| Record name | Dibenzothiopene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-23-6 | |
| Record name | Dibenzothiophene sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiophene 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene 5-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzothiopene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZOTHIOPHENE 5-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




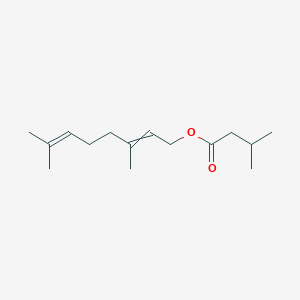
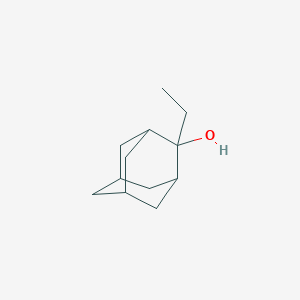
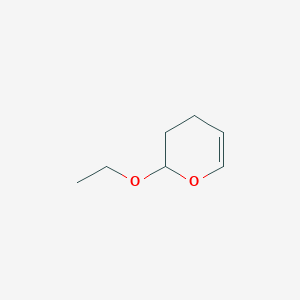
![Spiro[2.5]octane](/img/structure/B87113.png)
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

